molecular formula C9H9N3O3S B4725433 N-(2-hydroxyethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(2-hydroxyethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B4725433
M. Wt: 239.25 g/mol
InChI Key: CXQWZFQZCPESBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as HET0016, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in 2002 by researchers at the University of Helsinki, and since then, it has been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its ability to inhibit the activity of specific enzymes, such as 20-HETE synthase and CYP1B1. By inhibiting these enzymes, this compound can modulate various biological pathways that are involved in disease progression.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cardiovascular research, this compound has been found to reduce blood pressure and improve endothelial function. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-hydroxyethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide in lab experiments is its specificity for certain enzymes, which allows for targeted modulation of specific pathways. However, one limitation of using this compound is its potential toxicity at high concentrations, which can limit its therapeutic potential.

Future Directions

There are several potential future directions for research on N-(2-hydroxyethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide. One area of interest is the development of more potent and selective inhibitors of 20-HETE synthase and CYP1B1. Additionally, there is ongoing research into the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases. Finally, there is interest in exploring the potential use of this compound as a diagnostic tool for certain diseases, such as cancer.

Scientific Research Applications

N-(2-hydroxyethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been shown to have a wide range of potential therapeutic applications, particularly in the treatment of cardiovascular diseases and cancer. In cardiovascular research, this compound has been found to inhibit the activity of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which is involved in the production of a vasoconstrictor molecule that contributes to hypertension and other cardiovascular diseases.
In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Specifically, this compound has been found to inhibit the activity of the enzyme CYP1B1, which is overexpressed in many types of cancer and plays a key role in tumor growth and survival.

properties

IUPAC Name

N-(2-hydroxyethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S/c13-3-1-10-7(14)6-5-11-9-12(8(6)15)2-4-16-9/h2,4-5,13H,1,3H2,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQWZFQZCPESBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(C(=O)N21)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-hydroxyethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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